![molecular formula C16H17FN2O3S B2935200 N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421441-59-9](/img/structure/B2935200.png)
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMe-THP-NH-CHO and is a derivative of oxalamide.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on similar compounds has explored their pharmacokinetics and metabolism, particularly in preclinical models. For instance, studies on selective androgen receptor modulators (SARMs) like S-1 have examined their absorption, distribution, metabolism, and excretion (ADME) properties to understand their therapeutic potential for androgen-dependent diseases. These studies provide insights into the molecular properties that influence the pharmacokinetic profiles of related compounds, which could be relevant for designing compounds with ideal characteristics for specific therapeutic applications (Wu et al., 2006).
Metabolic Pathways and Toxicity
Investigations into the metabolism of compounds like flutamide have identified major metabolites and their formation pathways using human liver microsomes. Such studies are crucial for understanding the metabolic transformation of pharmaceuticals and potential toxic metabolites, informing safety assessments and the development of compounds with reduced risk of adverse effects (Goda et al., 2006).
Anticancer Properties
Certain oxalamide derivatives have been synthesized and evaluated for their anticancer activity, showcasing the potential of these compounds in cancer therapy. Research in this area focuses on the design, synthesis, and biological evaluation of compounds that can inhibit cancer cell proliferation or induce apoptosis in cancer cells, contributing to the development of new anticancer agents (Basu Baul et al., 2009).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds with specific functional groups, such as oxalamides, are fundamental aspects of medicinal chemistry research. These studies provide valuable information on the chemical and physical properties of compounds, informing further research and development efforts (Mamedov et al., 2016).
Novel Synthetic Methodologies
Research also explores novel synthetic methodologies for preparing compounds with potential therapeutic applications. For example, the development of new catalytic systems for coupling reactions of (hetero)aryl chlorides and amides demonstrates the ongoing efforts to improve synthetic efficiency and expand the chemical toolbox available for drug discovery and development (De et al., 2017).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABBROGKVOBOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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